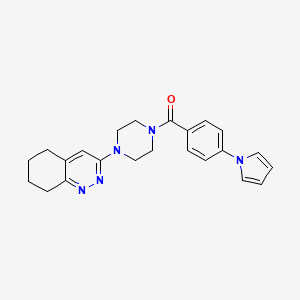
(4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C23H25N5O and its molecular weight is 387.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Synthesis and Characterization
The synthesis of the compound involves multi-step reactions starting from readily available precursors. The initial steps typically involve the formation of the piperazine and pyrrole rings, followed by coupling reactions to form the final product. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its effects on different biological targets.
Antidepressant Activity
Recent studies have shown that derivatives of piperazine compounds exhibit significant serotonin (5-HT) reuptake inhibition. For instance, a related compound demonstrated potent antidepressant effects by reducing immobility times in forced swimming tests (FST) in rats, indicating potential efficacy in treating depression . The mechanism is thought to involve modulation of serotonin levels in the brain.
Anticancer Potential
Preliminary investigations into the anticancer properties of similar compounds have indicated significant activity against various cancer cell lines. For example, quinazolinone derivatives have shown promising results in inhibiting the growth of MDA-MB-231 breast cancer cells via MTT assays . The structure-activity relationship suggests that modifications in the aromatic rings can enhance anticancer activity.
The mechanisms through which this compound exerts its biological effects may include:
- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin, this compound may increase serotonin availability in synaptic clefts, contributing to its antidepressant effects.
- Targeting Cancer Cell Pathways : The compound may interfere with specific signaling pathways involved in cell proliferation and survival in cancer cells.
Data Summary
| Biological Activity | Target/Mechanism | Reference |
|---|---|---|
| Antidepressant | 5-HT Reuptake Inhibition | |
| Anticancer | Inhibition of MDA-MB-231 Cell Growth | |
| General Pharmacology | Modulation of Neurotransmitter Levels |
Case Study 1: Antidepressant Efficacy
In a study evaluating a series of piperazine derivatives, one compound exhibited a significant reduction in immobility time during FST testing. This suggests that modifications leading to increased serotonin levels could be beneficial for developing new antidepressants .
Case Study 2: Anticancer Activity
A series of synthesized quinazolinone derivatives were tested against breast cancer cell lines. The results indicated that structural modifications significantly impacted their cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity compared to standard treatments like paclitaxel .
Properties
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O/c29-23(18-7-9-20(10-8-18)26-11-3-4-12-26)28-15-13-27(14-16-28)22-17-19-5-1-2-6-21(19)24-25-22/h3-4,7-12,17H,1-2,5-6,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYJLUOOQGSSMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














